molecular formula C34H35NO5S B4331483 [2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone

[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone

Cat. No.: B4331483
M. Wt: 569.7 g/mol
InChI Key: FSOKAQCGLMSBMD-UHFFFAOYSA-N
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Description

[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzylthio substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of the benzylthio group, and subsequent functionalization with methoxy groups. Common synthetic routes may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.

    Introduction of the Benzylthio Group: This step may involve nucleophilic substitution reactions where a benzylthiol is introduced to the aromatic ring.

    Functionalization with Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone involves its interaction with various molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the methoxy groups can influence the compound’s binding affinity and selectivity. The tetrahydroisoquinoline core may interact with neurotransmitter receptors or other biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the 6,7-dimethoxy groups.

    2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Has a phenyl group instead of a benzyl group.

Uniqueness

The presence of both benzylthio and multiple methoxy groups in [2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2-benzylsulfanylphenyl)-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO5S/c1-37-29-15-14-24(19-30(29)38-2)18-28-27-21-32(40-4)31(39-3)20-25(27)16-17-35(28)34(36)26-12-8-9-13-33(26)41-22-23-10-6-5-7-11-23/h5-15,19-21,28H,16-18,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKAQCGLMSBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4SCC5=CC=CC=C5)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone
Reactant of Route 2
Reactant of Route 2
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone
Reactant of Route 3
Reactant of Route 3
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone
Reactant of Route 5
Reactant of Route 5
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone
Reactant of Route 6
Reactant of Route 6
[2-(benzylsulfanyl)phenyl][1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]methanone

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